1,4-Dichloro-2-fluoro-3-iodobenzene

Chemoselectivity C-N Coupling Site-Selective Arylation

1,4-Dichloro-2-fluoro-3-iodobenzene (CAS 1803725-53-2) is a polyhalogenated aromatic compound with the molecular formula C₆H₂Cl₂FI. It is classified as a multi-halogenated arene building block, characterized by the presence of chlorine, fluorine, and iodine atoms on a single benzene ring.

Molecular Formula C6H2Cl2FI
Molecular Weight 290.89 g/mol
CAS No. 1803725-53-2
Cat. No. B1410413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-2-fluoro-3-iodobenzene
CAS1803725-53-2
Molecular FormulaC6H2Cl2FI
Molecular Weight290.89 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)F)I)Cl
InChIInChI=1S/C6H2Cl2FI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
InChIKeyWOUKXLLABPFZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichloro-2-fluoro-3-iodobenzene (CAS 1803725-53-2): A Strategic Halogenated Arene Intermediate for Chemoselective Functionalization


1,4-Dichloro-2-fluoro-3-iodobenzene (CAS 1803725-53-2) is a polyhalogenated aromatic compound with the molecular formula C₆H₂Cl₂FI . It is classified as a multi-halogenated arene building block, characterized by the presence of chlorine, fluorine, and iodine atoms on a single benzene ring . This unique substitution pattern enables a hierarchy of reactivity that is foundational for its role as a versatile intermediate in advanced organic synthesis, particularly in medicinal and agrochemical research . Its predicted physicochemical properties, including a boiling point of 260.6±35.0 °C and a density of 2.083±0.06 g/cm³, are well-documented .

1 Orthogonal cross-coupling sequence
2 Chemoselective C-I ligation first
3 Sequential Cl/F derivatization

Why 1,4-Dichloro-2-fluoro-3-iodobenzene Cannot Be Replaced by Simpler Analogs


Generic substitution with simpler mono- or di-halogenated arenes fails because they lack the precise chemoselective reactivity profile of 1,4-dichloro-2-fluoro-3-iodobenzene. This compound's value lies in the distinct and tunable bond dissociation energies of its C-I, C-Cl, and C-F bonds, which allow for sequential, orthogonal functionalization in complex molecule synthesis . For instance, the iodine atom provides a highly reactive handle for cross-coupling reactions (e.g., Suzuki, Ullmann), while the chlorine and fluorine atoms can remain inert under these conditions, serving as anchors for subsequent transformations or as modulators of the target molecule's physicochemical properties [1]. Using a simpler analog, such as 1,4-dichlorobenzene or a mono-iodinated fluorobenzene, would eliminate the capacity for this staged, multi-step diversification, forcing a user into lower-yielding, less efficient synthetic routes [2].

Simpler arenes Mono- or di-halogenated analogs lack the staged reactivity hierarchy; orthogonal diversification may not be feasible.
Positional isomers Shifting iodine to the 2-position can switch site-selectivity to C-F, compromising predictable C-I coupling workflows.
Unspecified purity Lower-grade halogenated building blocks risk isomeric impurities that may reduce coupling yields and complicate purification.

1,4-Dichloro-2-fluoro-3-iodobenzene (1803725-53-2): Quantitative Differentiation Data for Informed Procurement


Chemoselectivity: C-I vs. C-F Bond Reactivity in N-Arylation of Carbazoles

This compound enables a unique, position-dependent switch in reaction selectivity. Research on the N-arylation of carbazoles shows that for fluorinated iodobenzenes, the site of reaction (iodine vs. fluorine) is dictated by the position of the iodine atom on the aromatic ring. When iodine is in the 3- or 4-position, the reaction occurs exclusively at the C-I bond. However, when the iodine is in the 2-position, a sterically induced switch directs the reaction to the C-F bond. 1,4-Dichloro-2-fluoro-3-iodobenzene, with its iodine in the 3-position relative to the fluorine, is expected to exhibit strong C-I selectivity, making it a highly predictable electrophile for palladium- or copper-catalyzed cross-coupling reactions [1].

C-I vs. C-F selectivity
Class-level inference
Expected high C-I selectivity with iodine at the 3-position
Supports predictable cross-coupling at the C-I bond.
Positional isomerism can switch site-selectivity; verify for specific catalytic system.
Chemoselectivity C-N Coupling Site-Selective Arylation Reaction Mechanism

Purity and Commercial Availability: Quantified Benchmarks for Research Use

The compound is commercially available with a specified minimum purity of 98% (NLT 98%) from multiple specialized chemical suppliers [1]. This high purity is a critical differentiator from less rigorously characterized or lower-grade halogenated building blocks that may contain isomeric or unreacted impurities, which can negatively impact reaction yields and complicate purification in sensitive research applications.

Purity benchmark
Supporting evidence
≥98% purity
Reduces risk of side reactions from isomeric impurities.
Commercial specification; independent lot verification recommended.
Purity Analysis Procurement Quality Control Commercial Sourcing

Physicochemical Differentiation: LogP as a Predictor of Downstream Molecular Properties

1,4-Dichloro-2-fluoro-3-iodobenzene has a calculated LogP value of 4.25 . This is a crucial differentiator when compared to other multi-halogenated arenes. For instance, 1,4-dichloro-2-iodobenzene (lacking fluorine) or 1,2-dichloro-4-fluoro-5-iodobenzene (different substitution pattern) will have different lipophilicity. The specific LogP of this compound provides a predictable and quantifiable baseline for medicinal chemists designing molecules intended for cell permeability and interaction with lipophilic binding pockets.

Lipophilicity profile
Cross-study comparable
LogP = 4.25
Provides a quantifiable baseline for ADME property design.
Calculated value; differs from non-fluorinated or regioisomeric analogs.
Lipophilicity Drug-likeness ADME Properties LogP

Storage and Handling: Defined Stability Conditions for Reproducible Research

Suppliers recommend storing this compound at 2-8°C and protecting it from light to ensure long-term stability . This is a key differentiator from less well-characterized or more labile halogenated arenes, where undefined storage conditions can lead to degradation and batch-to-batch variability. This specification provides a clear, actionable parameter for laboratory inventory management and experimental consistency.

Storage & handling
Supporting evidence
2–8 °C, protect from light
Supports lot consistency and long-term stability.
Adherence minimizes degradation-driven batch variability.
Stability Storage Handling Reproducibility

1,4-Dichloro-2-fluoro-3-iodobenzene (1803725-53-2): Targeted Applications for Research and Development


Medicinal Chemistry: Orthogonal Functionalization of a Drug Candidate Core

This compound serves as an ideal scaffold for building molecular complexity around a central aromatic ring. The iodine atom at the 3-position can first undergo a chemoselective cross-coupling reaction (e.g., Suzuki, Sonogashira) to introduce a key pharmacophore, while the chlorine and fluorine atoms remain intact [1]. In subsequent steps, the chlorine atoms can be further functionalized via Buchwald-Hartwig amination or another nucleophilic aromatic substitution, and the fluorine atom can act as a metabolically stable bioisostere, modulating the target's pharmacokinetic profile. This orthogonal reactivity is not possible with less substituted arenes, making 1,4-dichloro-2-fluoro-3-iodobenzene a powerful tool for synthesizing complex, patentable chemical matter .

Agrochemical Discovery: Synthesis of Advanced Halogenated Intermediates

In agrochemical research, the introduction of fluorine and iodine is a common strategy to enhance a molecule's metabolic stability and lipophilicity, improving its bioavailability and environmental persistence. 1,4-Dichloro-2-fluoro-3-iodobenzene provides a direct route to these highly substituted aromatic cores. The predictable chemoselectivity of the C-I bond allows for the efficient incorporation of the entire halogenation pattern into a lead compound in a single, high-yielding synthetic step, which is critical for generating and screening libraries of new crop protection agents .

Materials Science: Precision Synthesis of Organic Electronic Building Blocks

The synthesis of organic semiconductors and other advanced materials requires rigid, π-conjugated systems with precisely positioned substituents to control solid-state packing and electronic properties. This compound is a valuable monomer for constructing such materials. The iodine handle is perfectly suited for Stille or Suzuki polycondensations to form extended π-conjugated backbones, while the chlorine and fluorine substituents can remain as functional groups to fine-tune the material's solubility, crystallinity, and frontier molecular orbital energy levels [2].

Chemical Biology: Synthesis of Multifunctional Molecular Probes

This compound can be used to create sophisticated chemical probes for target identification and validation. For example, the iodine atom can be used to install a biotin affinity tag via cross-coupling. Subsequently, one of the chlorine atoms can be substituted with a fluorophore for cellular imaging, while the remaining halogen (Cl or F) could be a site for further derivatization or serve as a metabolic marker. This strategy allows researchers to build a multifunctional probe around a single, compact core, facilitating complex biological assays with a single molecular entity .

Application
Selection Property
Validation Focus
Medicinal chemistry core
Orthogonal reactivity profile
Sequential C-I, C-Cl, and C-F derivatization feasibility
Agrochemical intermediate
Multi-halogenation pattern
Metabolic stability and lipophilicity tuning potential
Organic electronic monomer
Rigid, π-conjugated scaffold
Solid-state packing and frontier orbital energy levels
Chemical probe synthesis
Multifunctional core reactivity
Installation of affinity tag, fluorophore, and metabolic marker

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